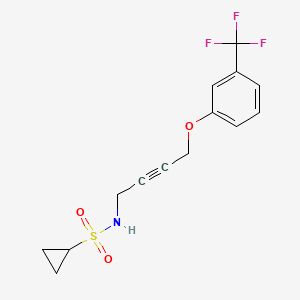

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

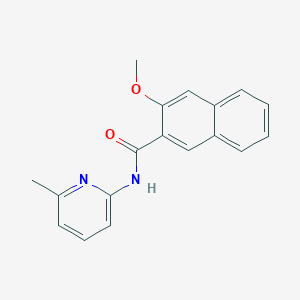

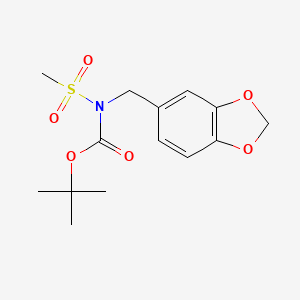

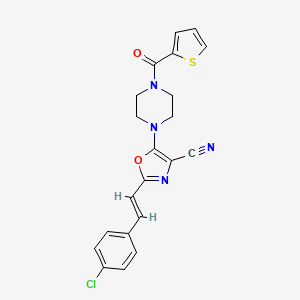

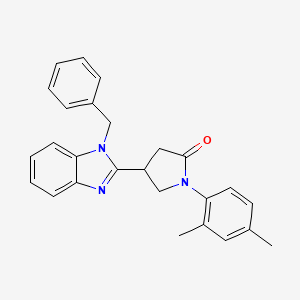

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce electron-withdrawing effects, influencing the reactivity of the compound .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The alkyne group could undergo addition reactions, the phenoxy group could participate in nucleophilic substitution reactions, and the sulfonamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, influencing its solubility and distribution in the body if it’s a drug .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Cationic Cyclisations

Trifluoromethanesulfonic acid serves as an excellent catalyst for inducing overall 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This process emphasizes the utility of sulfonamides in synthesizing complex structures, demonstrating the versatility of trifluoromethyl groups in chemical transformations (Haskins & Knight, 2002).

Cross-Coupling Reactions

Vinyl and aryl trifluoromethanesulfonates are highlighted for their facile preparation and utility in cross-coupling reactions. Such compounds show superior regio- and diastereoselectivity compared to halides, underlining their importance in natural product synthesis and various deoxygenation procedures (Ritter, 1993).

(3 + 2)-Annulations

The catalyzed annulation of donor-acceptor cyclopropanes and ynamides leads to cyclopentene sulfonamides, showcasing an efficient route to synthesize cyclopentanones. This method represents a strategic approach to constructing complex molecules with high diastereoselectivity (Mackay et al., 2014).

Material Science Applications

- Proton Exchange Membranes: New locally and densely sulfonated poly(ether sulfone)s have been developed for fuel cell applications. These materials exhibit phase-separated structures that enhance proton conduction, demonstrating the significance of sulfonated units in energy-related applications (Matsumoto, Higashihara, & Ueda, 2009).

Catalysis

- Cyclopropyl Carbinol Rearrangement: AgOTf-catalyzed rearrangement processes for the synthesis of benzo[b]oxepines and 2H-chromenes have been reported, highlighting the role of the silver(I) cation and the triflate anion in achieving optimal yields. This study provides insight into the catalytic synergy essential for synthesizing functionalized oxygen heterocycles (Chan et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c15-14(16,17)11-4-3-5-12(10-11)21-9-2-1-8-18-22(19,20)13-6-7-13/h3-5,10,13,18H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERJUPLUDFBDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)

![1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938183.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2938195.png)

![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2938197.png)